Aprinocid

Descripción

Research Significance of Aprinocid within Anticoccidial Agent Development

This compound holds research significance as an agent developed to target Eimeria parasites, which are responsible for coccidiosis in poultry wikipedia.orgtcichemicals.com. Its efficacy has been investigated in controlled studies to assess its impact on key indicators of coccidiosis severity, such as live mass gain, feed efficiency, oocyst shedding, and intestinal lesion scores researchgate.netnih.gov. Research has demonstrated that this compound can positively influence these parameters in infected birds researchgate.netnih.gov.

Early research indicated that this compound and its primary metabolite, arprinocid-1-N-oxide, exhibit potent anticoccidial activity tcichemicals.com. Studies in broiler chickens under floor pen conditions demonstrated that treatment with this compound at specific concentrations significantly increased live mass gain and improved feed efficiency when tested against artificial infections of Eimeria species mixtures researchgate.netnih.gov. This performance was found to compare favorably with other anticoccidial agents evaluated in similar settings nih.gov. Furthermore, birds treated with this compound showed a substantial reduction in the number of sporulated oocysts in their litter and less severe lesion scores compared to non-medicated birds researchgate.netnih.gov.

An example of research findings on this compound's efficacy is illustrated in the table below, derived from studies in broiler chickens:

| Treatment Group | Live Mass Gain (% of Non-medicated) | Feed Efficiency (Improved vs. Non-medicated) | Oocyst Shedding (Reduced vs. Non-medicated) | Lesion Scores (Reduced vs. Non-medicated) |

| Non-medicated Control | 100 | Baseline | Baseline | Baseline |

| This compound (e.g., 60 ppm) | Significantly Increased researchgate.netnih.gov | Significantly Improved researchgate.netnih.gov | Substantially Reduced researchgate.netnih.gov | Less Severe researchgate.netnih.gov |

| Other Anticoccidials | Comparable to this compound nih.gov | Comparable to this compound nih.gov | Not specified in detail in sources | Not specified in detail in sources |

The mechanism of action of this compound and its metabolite, arprinocid-1-N-oxide, has been reported to involve interference with the acquisition of hypoxanthine (B114508) and guanine (B1146940) by Eimeria parasites uu.nltcichemicals.com. This interference disrupts metabolic pathways crucial for the parasite's survival and reproduction smolecule.com.

Historical Context of this compound Research

The historical research into this compound is part of the broader timeline of anticoccidial drug development, which has been ongoing for many decades frontiersin.org. The need for effective coccidiosis control led to the investigation and synthesis of various chemical compounds with potential antiparasitic activity. This compound was identified and developed as a coccidiostat for use in veterinary medicine wikipedia.org.

Early studies in the late 1970s and early 1980s focused on establishing this compound's efficacy in controlled environments, such as floor pen trials with broiler chickens researchgate.netnih.gov. These studies were instrumental in demonstrating its potential as a tool for coccidiosis control in poultry production researchgate.netnih.gov. Research at this time also began to explore its mode of action, identifying its interference with purine (B94841) acquisition in Eimeria as a key mechanism uu.nltcichemicals.com.

The introduction and use of this compound, alongside other anticoccidial agents, formed the basis of chemoprophylaxis programs that were effective for a period in controlling coccidiosis uu.nl. Research during this era contributed to the understanding of how different compounds targeted the parasite at various stages of its life cycle.

Contemporary Research Challenges and Opportunities for this compound

A major challenge that has significantly impacted the long-term effectiveness of this compound, as with all anticoccidial drugs, is the development of drug resistance in Eimeria parasite populations uu.nlallenpress.comresearchgate.netasm.org. The widespread and prolonged use of anticoccidial agents has led to the selection of resistant strains, diminishing the efficacy of previously effective compounds uu.nlallenpress.comresearchgate.net. Research has shown that rapid resistance development can occur for certain anticoccidial classes, including those related to this compound asm.org. This necessitates ongoing research into the mechanisms of resistance and strategies to mitigate its impact.

Contemporary research opportunities related to this compound, within the broader context of coccidiosis control, include exploring its potential role in rotation or shuttle programs with other anticoccidial agents or alternative control methods allenpress.comew-nutrition.com. While direct contemporary research specifically on this compound in such programs was not detailed in the provided snippets, the general strategy of rotating or combining different control methods is a key area of current investigation to manage resistance allenpress.comew-nutrition.com.

Furthermore, advancements in in vitro research models offer opportunities for pre-screening potential anticoccidial compounds or evaluating the sensitivity of Eimeria field isolates to existing drugs like this compound, potentially reducing the reliance on in vivo studies and accelerating research efforts f1000research.com. Understanding the molecular basis of this compound resistance in Eimeria also presents an opportunity for research to inform the development of new compounds or strategies to overcome resistance. The economic significance of coccidiosis continues to drive the search for effective and sustainable control methods, positioning research into compounds like this compound and the challenges they face within a critical area of veterinary science uu.nlallenpress.comresearchgate.net.

Structure

2D Structure

3D Structure

Propiedades

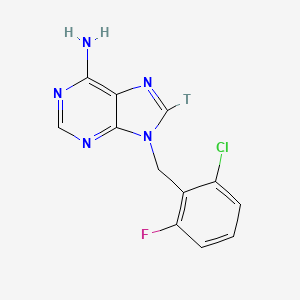

Fórmula molecular |

C12H9ClFN5 |

|---|---|

Peso molecular |

279.69 g/mol |

Nombre IUPAC |

9-[(2-chloro-6-fluorophenyl)methyl]-8-tritiopurin-6-amine |

InChI |

InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)/i6T |

Clave InChI |

NAPNOSFRRMHNBJ-NGIXYFTOSA-N |

SMILES isomérico |

[3H]C1=NC2=C(N=CN=C2N1CC3=C(C=CC=C3Cl)F)N |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F |

Origen del producto |

United States |

Synthetic Chemistry and Chemical Derivatization of Aprinocid

Established Synthetic Pathways for Aprinocid

Established methods for this compound synthesis often involve multi-step procedures. A U.S. patent (U.S. patent 4,098,787) filed by Merck & Co. in 1978 describes a synthesis route for arprinocid (B118496). wikipedia.org

The synthesis of purine (B94841) analogues, such as this compound, draws upon established methodologies in heterocyclic chemistry. General approaches to constructing the purine ring system or incorporating substituents onto a pre-formed purine core are employed. Historically, syntheses of purine antimetabolites have involved isosteric replacement within the purine ring. nih.gov Methods like the Traube synthesis, which involves introducing a one-carbon fragment to bridge nitrogen atoms in pyrimidine (B1678525) rings, are fundamental to purine synthesis. slideshare.net The synthesis of carbocyclic purine analogues has been achieved through coupling reactions involving the purinyl anion. mdpi.com The synthesis of azathioprine, another purine analogue, highlights strategies that involve the conversion of the compound or its metabolites into an active ribonucleotide form, suggesting synthetic routes that consider the biological activation pathway. nih.gov

Radiosynthetic methods have been developed to produce labeled versions of this compound for research purposes, such as tracking its metabolic fate or distribution. The synthesis of carbon-14 (B1195169) labeled arprinocid (this compound) with the label specifically on the benzylic methylene (B1212753) carbon has been reported. researchgate.net This radiosynthesis involves the use of [14C]carbon dioxide. The labeled carbon dioxide is utilized in the carbonation of a suitable dihalo-phenyl Grignard or organolithium reagent, leading to the formation of key radioactive benzoic acid intermediates, such as 2-chloro-6-fluoro[carboxyl-14C]benzoic acid. researchgate.net Isotopically labeled compounds, including those incorporating 2H, 3H, 13C, 14C, 15N, 18O, 17O, 31P, 32P, and 35S, can be incorporated into drug derivatives, including this compound, using various synthetic techniques. google.comgoogle.com A tritiated form of this compound, labeled at the 8-position, is also known. smolecule.comnih.gov3bsc.com

Methodologies for Purine Analogue Synthesis

Advanced Synthetic Strategies for this compound and Related Compounds

Advanced synthetic strategies for this compound and related compounds explore specific reaction types to achieve efficient and selective formation of key chemical bonds and functional groups. Two notable approaches mentioned in the context of this compound synthesis are the Pinner reaction and carbamate (B1207046) formation. smolecule.com

The Pinner reaction is an acid-catalyzed reaction between a nitrile and an alcohol, resulting in the formation of an imino ester salt, also known as a Pinner salt. nrochemistry.comjk-sci.com These imino ester salts are reactive intermediates that can be further transformed into various compounds, including those relevant to the synthesis of this compound. smolecule.comnrochemistry.comjk-sci.com The reaction is typically conducted under anhydrous conditions, often by bubbling dry hydrogen chloride gas through a solution of the reactants. nrochemistry.comjk-sci.com Optimal results are frequently observed with primary or secondary alcohols and both aliphatic and aromatic nitriles. rroij.com The Pinner reaction is a classical method for the synthesis of amidines, which can be structural components or intermediates in the synthesis of more complex molecules like this compound. jk-sci.com

Carbamate formation is another chemical transformation relevant to the synthesis of this compound, particularly in the context of generating derivatives. One method involves the synthesis of 1-(acyloxy)-alkyl carbamate derivatives from primary or secondary amines, which can then be modified to yield this compound or its related compounds. smolecule.com General methods for synthesizing carbamates include the reaction of carbamoyl (B1232498) chlorides with alcohols, the reaction of chloroformates with amines, or the trapping of isocyanates (often generated via the Curtius rearrangement) with alcohols. wikipedia.org More recent synthetic methodologies for carbamates include three-component coupling reactions involving amines, carbon dioxide, and alkyl halides. nih.govorganic-chemistry.org The synthesis of 1-(acyloxy)-alkyl carbamate prodrugs from 1-acyl-alkyl derivatives of various drugs, including this compound, has been described. google.comgoogle.comgoogle.comgoogle.com These methods aim for characteristics such as high yield, stereospecificity, and suitability for scale-up in chemical production. google.com

Application of Pinner Reaction in this compound Synthesis

Process Chemistry and Optimization in this compound Production Research

Process chemistry and optimization in the context of this compound production research focus on developing efficient, scalable, and cost-effective methods for its synthesis. Optimization in chemical processes generally aims to improve various parameters, such as maximizing yield, minimizing costs, enhancing product purity, and ensuring process safety and environmental sustainability. olemiss.edu Key aspects of process optimization include understanding reaction kinetics, mass transfer, and heat transfer. Temperature control, for instance, is critical as it directly influences reaction rate, yield, and product quality. numberanalytics.com Optimization strategies can involve process modeling and simulation to understand dynamics, the use of advanced instrumentation and control systems for precise parameter management, and the optimization of individual unit operations such as reactors and separation steps. olemiss.edunumberanalytics.comou.edu While specific detailed research findings on the optimization of this compound production were not extensively detailed in the search results, the general principles of chemical process optimization, including structural and parameter optimization, are applicable to research efforts aimed at improving the synthesis and manufacturing of this compound. olemiss.eduou.edu

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H9ClFN5 | wikipedia.orgnih.gov |

| Molecular Weight | 277.69 g/mol (unlabeled) | wikipedia.org |

| IUPAC Name | 9-[(2-chloro-6-fluorophenyl)methyl]-6-purinamine | wikipedia.org |

| CAS Number | 55779-18-5 | wikipedia.org |

| PubChem CID | 41574 (Arprinocid), 91872475 (this compound) | wikipedia.orgnih.gov |

Table 2: Radiosynthetic Labeling of this compound

| Isotope | Position of Label (Example) | Precursor Used (Example) | Source |

| Carbon-14 (14C) | Benzylic methylene carbon | [14C]carbon dioxide | researchgate.net |

| Tritium (3H) | 8-position | Not specified | smolecule.comnih.gov |

Table 3: General Principle of Pinner Reaction

| Reactants | Catalyst | Intermediate | Potential Products (with further reaction) | Source |

| Nitrile | Acid | Imino ester salt | Ester, Amidine, Thionoester, Orthoester | nrochemistry.comjk-sci.com |

| Alcohol | (Pinner salt) |

Table 4: General Approaches to Carbamate Formation

| Reactants (Examples) | Conditions (Examples) | Product (Carbamate) | Source |

| Carbamoyl chloride + Alcohol | Not specified | Carbamate ester | wikipedia.org |

| Chloroformate + Amine | Not specified | Carbamate ester | wikipedia.org |

| Isocyanate + Alcohol | Not specified | Carbamate | wikipedia.org |

| Amine + CO2 + Alkyl halide | Cesium carbonate, TBAI | Carbamate | nih.govorganic-chemistry.org |

| 1-acyl-alkyl derivative of drug | Various | 1-(acyloxy)-alkyl carbamate | google.comgoogle.com |

Reaction Yield Maximization

Maximizing reaction yield is a critical aspect of chemical synthesis, particularly for fine chemicals like pharmaceutical ingredients, as it directly impacts efficiency and cost-effectiveness azom.com. High yields indicate improved resource utilization and can contribute to higher product quality azom.com. Achieving high yields necessitates a thorough understanding of reaction kinetics and optimizing reaction conditions azom.comnih.gov.

Impurity Profile Management

Impurity profile management is essential throughout the pharmaceutical drug development process to ensure the quality, safety, and efficacy of the final product lcms.czlgcstandards.com. Impurities are unwanted substances that can originate from raw materials, the synthesis process, or degradation of the product lcms.czmt.comjocpr.com. Even in small quantities, impurities can significantly affect a drug's behavior lgcstandards.comjocpr.com. Regulatory bodies provide guidance on the reporting and control of impurities lcms.czmt.com.

Impurity profiling involves the identification and quantification of these low-level components mt.com. This is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) lcms.czlgcstandards.comjocpr.comresearchgate.net. LC-MS and GC-MS are particularly useful for identifying impurities by providing mass information lgcstandards.com. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural characterization of impurities mt.comjocpr.com.

Understanding how impurities form during synthesis is crucial for controlling and modifying reaction conditions to minimize their presence mt.com. Synthetic organic chemists work to optimize reaction conditions to reduce or avoid impurity formation mt.com. The impurity profile serves as a "fingerprint" indicating the robustness of the manufacturing process mt.com.

For this compound, like other pharmaceutical compounds, managing the impurity profile would involve:

Identifying potential impurities arising from the synthesis route, including by-products and unreacted starting materials jocpr.com.

Developing and validating analytical methods to detect and quantify these impurities lcms.czjocpr.comresearchgate.net.

Optimizing synthesis and purification processes to minimize impurity levels lgcstandards.commt.com.

Characterizing the structure of identified impurities, potentially through synthesis of reference standards lgcstandards.comjocpr.com.

Molecular and Cellular Mechanisms of Aprinocid Activity

Elucidation of Aprinocid's Anticoccidial Mechanisms in Eimeria Spp.

Studies have focused on understanding how this compound exerts its effects on Eimeria species, the causative agents of coccidiosis in poultry smolecule.comanimbiosci.org.

Inhibition of Parasitic Metabolic Pathways

This compound's primary mode of action involves interfering with metabolic pathways crucial for the survival and reproduction of Eimeria species smolecule.com. While not all specific pathways are fully elucidated, research indicates a disruption of fundamental metabolic processes smolecule.comdsm-firmenich.com. Synthetic chemicals, in general, disrupt Eimeria by altering their metabolism during their intracellular life cycle stages dsm-firmenich.comfeedandadditive.com.

Impact on Folate Synthesis and Nucleic Acid Precursors

Similar to other anticoccidial agents, this compound may inhibit enzymes involved in folate synthesis smolecule.com. Folate is essential for the production of nucleic acids in parasites smolecule.com. Interference with folate synthesis disrupts the availability of precursors necessary for DNA and RNA synthesis, thereby hindering parasite replication scirp.orgtandfonline.com. Some anticoccidials, like ethopabate (B1671619) and sulfonamides, are known folate antagonists that interfere with nucleic acid synthesis tandfonline.comnih.govtu.edu.iq.

Disruption of Energy Metabolism and Mitochondrial Integrity

This compound may affect mitochondrial function in coccidia, leading to impaired energy production and eventual cell death smolecule.com. Mitochondria are vital organelles for energy metabolism in eukaryotic cells, including Eimeria. plos.orgnih.gov. Disruption of mitochondrial integrity can severely impact the parasite's ability to generate ATP, which is necessary for various cellular processes smolecule.comfrontiersin.org. While some studies on related compounds like arprinocid-1-N-oxide did not show an effect on the rate of respiration by Eimeria tenella mitochondria, the parent compound this compound is suggested to impact mitochondrial function nih.gov. Other anticoccidials, such as clopidol (B1669227) and quinolones, are known to inhibit mitochondrial energy production in Eimeria during early developmental stages nih.govscispace.com.

Interference with Host Nutrient Acquisition by Parasites

Obligate intracellular parasites like Eimeria rely on acquiring nutrients from their host cells uu.nlfrontiersin.orgf1000research.com. Eimeria species disrupt the intestine, leading to leakage of nutrients into the lumen dsm-firmenich.comfeedandadditive.com. This compound has been reported to interfere with the acquisition of hypoxanthine (B114508) and guanine (B1146940) by Eimeria uu.nl. Hypoxanthine and guanine are purine (B94841) bases that are precursors for nucleic acid synthesis. By interfering with their uptake, this compound can limit the parasite's ability to synthesize DNA and RNA, thus inhibiting its growth and replication smolecule.comuu.nl. Parasites have developed various strategies to acquire nutrients from their hosts, and interfering with these mechanisms can be a target for antiparasitic drugs thuenen.debiorxiv.orgd-nb.info.

Investigation of this compound's Antiprotozoal Mechanisms beyond Coccidia

While primarily known for its anticoccidial activity, this compound has also been investigated for its effects on other protozoan parasites.

Studies on Toxoplasma gondii

Studies have explored the activity of arprinocid (B118496), a related compound, against Toxoplasma gondii tcichemicals.com. Toxoplasma gondii is another obligate intracellular parasite belonging to the phylum Apicomplexa, similar to Eimeria wikipedia.orgfrontiersin.orgmedscape.com. While arprinocid has shown activity against T. gondiiin vitro, the exact mechanism of action against this parasite is not fully known tcichemicals.com. Research on T. gondii highlights the importance of understanding the parasite's metabolic interactions with its host and its mechanisms of host cell invasion for developing effective treatments f1000research.comfrontiersin.org. Some drugs used against T. gondii, like pyrimethamine (B1678524) and sulfadiazine, target folate synthesis, similar to the suggested mechanism of this compound in Eimeria medscape.com.

Exploration of Undefined Molecular Targets

While this compound is known to interfere with essential metabolic pathways in Eimeria species, the precise molecular targets for all of its effects are not yet fully defined. Research suggests potential interactions with enzymes involved in folate synthesis and disruption of energy metabolism, but other, as yet undefined, molecular targets may also contribute to its anticoccidial efficacy. smolecule.com Studies have indicated that this compound or its metabolite, arprinocid-1-N-oxide, may interact with cytochrome P-450, suggesting a role for microsomal metabolism in its mechanism of action. This interaction might lead to the destruction of the endoplasmic reticulum within the parasite, ultimately causing cell death. nih.gov Further investigation is needed to fully elucidate all the molecular components and pathways that this compound targets within the complex cellular environment of coccidia.

Comparative Analysis of this compound's Mode of Action with Other Anticoccidial Agents

This compound's mode of action can be compared to that of other anticoccidial agents, which broadly fall into categories such as ionophores and other synthetic compounds. While some synthetic compounds have well-defined mechanisms, others, like this compound, may have aspects that are still under investigation. ew-nutrition.com

Unlike ionophores, which primarily disrupt transmembrane ion transport leading to osmotic imbalance and parasite death, synthetic compounds, including this compound, often target specific metabolic pathways. ew-nutrition.comelanco.comhuvepharma.com For example, sulfonamides interfere with folate synthesis by acting as structural analogues of para-aminobenzoic acid (PABA), essential for folic acid production in coccidia. clevelandclinic.orgtu.edu.iqmhmedical.comnih.gov Amprolium, another synthetic, acts as a thiamine (B1217682) antagonist, competing for the uptake of thiamine by the parasite, a vitamin crucial for its metabolic reactions. poultrymed.comnih.govhuvepharma.commsdvetmanual.com

This compound's suggested interference with folate synthesis aligns it with the mechanism of sulfonamides and ethopabate, which also target this pathway. smolecule.comnih.govtandfonline.com However, the potential for this compound to also disrupt energy metabolism and its suggested interaction with cytochrome P-450 distinguish its mechanism from those solely focused on folate synthesis or ion transport. smolecule.comnih.gov

The varied modes of action among different anticoccidial agents are significant in managing the development of drug resistance in Eimeria populations. ew-nutrition.comuu.nl Rotation or shuttle programs utilizing compounds with distinct mechanisms, such as alternating between ionophores and synthetic drugs, are employed to help mitigate resistance. ew-nutrition.comelanco.comuu.nlpoultrydairyfeed.comnih.govaviagen.com this compound's unique or partially defined targets contribute to the diverse arsenal (B13267) of anticoccidial strategies.

Interactive Data Table: Comparison of Anticoccidial Mechanisms

| Anticoccidial Class | Example Compounds | Primary Proposed Mechanism of Action | Known Molecular Targets |

| Synthetic Compounds | This compound | Interference with metabolic pathways, potential disruption of energy metabolism, possible cytochrome P-450 interaction. smolecule.comnih.gov | Enzymes involved in folate synthesis (suggested), Cytochrome P-450 (suggested). smolecule.comnih.gov |

| Sulfonamides | Inhibition of folate synthesis. clevelandclinic.orgtu.edu.iqmhmedical.comnih.gov | Dihydropteroate synthase. mhmedical.comnih.gov | |

| Amprolium | Thiamine antagonism. poultrymed.comnih.govhuvepharma.commsdvetmanual.com | Thiamine transport system. poultrymed.comhuvepharma.com | |

| Diclazuril (B1670474) | Possible involvement in nucleic acid synthesis, affects parasite wall synthesis. nih.govtandfonline.com | Undefined; may affect mitochondrial function. nih.gov | |

| Ionophores | Monensin, Salinomycin, Narasin, etc. | Disruption of transmembrane ion transport, leading to osmotic imbalance. ew-nutrition.comelanco.comhuvepharma.compoultrydairyfeed.comanimbiosci.org | Ion channels/transporters in parasite membrane. elanco.comhuvepharma.com |

Efficacy and Biological Profile of Aprinocid in Experimental Parasitology

In Vitro Efficacy Studies of Aprinocid against Eimeria Species

In vitro studies play a crucial role in understanding the direct effects of anticoccidial compounds on the parasite in a controlled environment, allowing for the evaluation of drug activity against specific developmental stages and the assessment of parameters like oocyst reduction and inhibition. mdpi.comnih.govresearchgate.netf1000research.com

Evaluation of Developmental Stage Specificity

The life cycle of Eimeria species is complex, involving several distinct developmental stages within the host, including sporulated oocysts, sporozoites, merozoites (undergoing schizogony), and gametocytes (undergoing gametogony), ultimately leading to the formation of unsporulated oocysts shed in feces. nih.govmdpi.comfrontiersin.orgparasite.org.auresearchgate.net Understanding which of these stages are most susceptible to a drug is vital for determining its mechanism of action and optimal application. Research into this compound's stage specificity has focused on its impact during the endogenous phases of the parasite's life cycle within host cells. While specific detailed data on this compound's effect on each individual stage (sporozoites, different generations of merozoites, gametocytes) were not extensively detailed in the provided search results, the general efficacy against Eimeria suggests activity during the intracellular developmental phases where significant multiplication occurs.

Assessment of Oocyst Reduction and Inhibition

A key measure of anticoccidial efficacy in vitro is the ability of a compound to reduce the number of oocysts produced or inhibit their development. Studies have shown that effective anticoccidial agents can significantly reduce the shedding of oocysts, thereby limiting the spread of infection. nih.govew-nutrition.comtandfonline.comanimbiosci.org While direct in vitro data specifically detailing this compound's effect on oocyst reduction and inhibition were not prominent in the search results, its demonstrated efficacy in vivo, which includes reduced oocyst shedding, implies a significant impact on the parasite's reproductive stages or earlier stages that lead to oocyst formation. nih.gov For example, studies evaluating anticoccidial efficacy often measure parameters such as oocyst excretion in the litter or feces of treated birds as an indicator of drug effectiveness. nih.govnih.govresearchgate.netresearchgate.net

In Vivo Efficacy Studies of this compound in Avian Coccidiosis Models

In vivo studies using avian models, primarily broiler chickens, are essential for evaluating the practical efficacy of anticoccidial drugs under conditions that simulate natural infection. These studies assess the drug's ability to protect birds from the pathological effects of coccidiosis, including reduced weight gain, intestinal lesions, and mortality. nih.govresearchgate.netresearchgate.netnih.govekb.eg

Efficacy Against Diverse Eimeria Field Isolates

Eimeria species exhibit considerable genetic diversity, and field isolates can vary in their pathogenicity and susceptibility to anticoccidial drugs. researchgate.netnih.govuu.nl Testing the efficacy of this compound against diverse field isolates is crucial to determine its broad-spectrum activity and identify potential issues with drug resistance. Studies have evaluated this compound's efficacy against various Eimeria species commonly affecting poultry, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. researchgate.net Research involving field isolates has indicated that while this compound was effective against some isolates, resistance could develop, particularly in areas where the drug had been used extensively. nih.gov

An example of such findings is presented in the table below, summarizing the average anticoccidial indices (ACI) of this compound against different Eimeria species field isolates at varying concentrations. The ACI is a composite score reflecting factors like weight gain, feed conversion, mortality, and lesion scores, with higher values indicating better efficacy.

| Eimeria Species | This compound Concentration (ppm) | Average Anticoccidial Index (ACI) | Source |

| E. tenella | 50-90 | >190 at levels > 50 ppm | researchgate.net |

| E. acervulina | Not specified | High efficacy at levels > 50 ppm | researchgate.net |

| E. maxima | Not specified | Good protection | researchgate.net |

This table illustrates that this compound demonstrated high efficacy against E. tenella and good protection against E. acervulina and E. maxima field isolates in experimental settings. researchgate.net

Comparative Efficacy with Commercial Anticoccidials

Comparing the efficacy of this compound to currently marketed anticoccidial drugs provides context for its potential utility. These comparisons often involve evaluating parameters such as weight gain, feed efficiency, lesion scores, and oocyst shedding in birds treated with this compound versus those treated with established anticoccidials like ionophores (e.g., lasalocid, monensin, salinomycin) or chemical compounds (e.g., robenidine, halofuginone). nih.govnih.govekb.eg

Studies have shown that treatment with this compound resulted in significantly increased live mass gain and improved feed efficiency in broiler chickens infected with Eimeria species mixtures, comparing favorably with outcomes observed with other commercial anticoccidials. nih.gov Birds treated with this compound also exhibited substantially reduced numbers of sporulated oocysts in their litter and less severe lesion scores compared to untreated birds. nih.gov

The table below provides a simplified representation of comparative efficacy findings based on improvements in performance parameters and reduction in disease indicators.

| Anticoccidial Treatment | Live Mass Gain | Feed Efficiency | Oocyst Shedding | Lesion Scores | Source |

| This compound | Increased | Improved | Substantially Reduced | Less Severe | nih.gov |

| Lasalocid | Comparable | Comparable | Not specified | Not specified | nih.gov |

| Robenidine | Comparable | Comparable | Not specified | Not specified | nih.gov |

| Halofuginone | Comparable | Comparable | Not specified | Not specified | nih.gov |

This comparative data suggests that this compound's efficacy in improving performance and reducing the impact of coccidiosis in broiler chickens is comparable to that of several widely used commercial anticoccidials. nih.gov

Aprinocid Resistance: Molecular Basis, Epidemiology, and Countermeasures

Epidemiology and Incidence of Aprinocid Resistance

The emergence and spread of resistance to anticoccidial drugs, including this compound, is a major concern in poultry production globally researchgate.net. Resistance development is considered a natural selection process, where prolonged exposure to a drug favors the survival and multiplication of resistant parasite strains pahc.com.

Global and Regional Trends in Eimeria Resistance to this compound

Characterization of Multidrug and Cross-Resistance Phenotypes

Multidrug resistance, where Eimeria strains are resistant to multiple anticoccidial drugs, and cross-resistance, where resistance to one drug confers resistance to another, are significant challenges in coccidiosis control researchgate.netnih.gov. While the provided information specifically mentions cross-resistance between other anticoccidial drugs like maduramicin, monensin, and salinomycin, and between diclazuril (B1670474) and toltrazuril, the characterization of multidrug and cross-resistance phenotypes specifically involving this compound is not detailed in the search results nih.gov. However, the general context of widespread multidrug resistance in Eimeria suggests that this compound resistance could potentially be part of broader resistance patterns observed in field isolates researchgate.netnih.gov.

Genetic and Biochemical Mechanisms of this compound Resistance

Understanding the genetic and biochemical mechanisms underlying this compound resistance in Eimeria is crucial for developing effective countermeasures nih.gov. Resistance mechanisms in microorganisms, including parasites, often involve genetic mutations that affect drug targets, drug uptake, or efflux norfeed.netreactgroup.orgskintherapyletter.comnih.gov.

Mechanisms of Drug Target Modification or Bypass

Resistance can arise from modifications to the drug target or the activation of alternative metabolic pathways that bypass the inhibited target reactgroup.orgskintherapyletter.comnih.govmdpi.com. Target modification can involve changes in the composition or structure of the target protein, preventing the drug from binding effectively reactgroup.orgskintherapyletter.com. This is often achieved through point mutations in the genes encoding the target sites skintherapyletter.com. Another mechanism is the enzymatic alteration of the binding site skintherapyletter.com. In some cases, organisms can produce alternative proteins or utilize bypass pathways to maintain essential functions despite the presence of the drug reactgroup.orgskintherapyletter.comnih.govmdpi.com. While these mechanisms are described in the context of antibiotic resistance in bacteria and antiparasitic resistance in general, specific details regarding how Eimeria modifies or bypasses the target of this compound are not available in the provided information.

Research into Strategies for Managing and Mitigating this compound Resistance

The increasing prevalence of resistance to anticoccidial drugs has driven research into various strategies aimed at preserving the efficacy of existing treatments and mitigating the further evolution of resistance. These strategies primarily involve optimizing the use of available anticoccidial agents through structured application programs and exploring synergistic approaches, including those involving immunological interventions.

Rotation and Shuttle Programs with Chemically Distinct Agents

Rotation and shuttle programs are fundamental strategies employed to manage anticoccidial resistance in poultry production. Rotation programs involve the use of different anticoccidial drugs in successive grow-out periods or alternating drugs over a set period, such as every 2 months or two fattening periods cyberleninka.rutandfonline.com. This approach aims to prevent the continuous exposure of Eimeria parasites to a single drug, thereby reducing the selective pressure that drives resistance development cyberleninka.ruglamac.com.

Shuttle programs, on the other hand, utilize two or more anticoccidial drugs within a single grow-out period of a flock cyberleninka.rutandfonline.comglamac.com. A common shuttle program involves using a synthetic anticoccidial, such as this compound, in the starter feed followed by an ionophore in the grower and finisher feeds glamac.com. The use of drugs with different modes of action in a shuttle program can help to eliminate parasites that may have developed resistance to one of the drugs glamac.com. This compound, as a chemical anticoccidial, disrupts the metabolism of Eimeria during intracellular life stages poultryworld.net. This contrasts with ionophores, which generally interfere with ion transport across the parasite's cell membrane during extracellular stages glamac.comnih.gov. Implementing rotation and shuttle programs with chemically distinct agents, including the strategic use of this compound in sequence with other classes of anticoccidials, is considered crucial for preventing resistance and promoting gut health in birds zamira.com.au. The effectiveness of these programs is enhanced when drugs with different modes of action follow each other cyberleninka.ru. Resting one class of drug in a rotation can also help restore the efficacy of the previously used drug glamac.com.

Development of Predictive Models for Resistance Evolution

The development of predictive models for anticoccidial resistance evolution, specifically for compounds like this compound, is an area of ongoing research. While the provided search results discuss the application of mathematical and evolutionary epidemiology models to predict the dynamics of antibiotic resistance in general nih.govbedford.io, and mention modeling for drug residue transfer researchgate.net, there is limited specific information on predictive models tailored to this compound resistance evolution in Eimeria.

Metabolism and Biotransformation of Aprinocid in Animal Systems

Identification and Characterization of Aprinocid Metabolites

The biotransformation of a compound like this compound involves enzymatic conversion into metabolites . Identifying and characterizing these metabolites is a critical step in understanding the drug's disposition.

Structural Elucidation of Major and Minor Metabolites

Structural elucidation is the process of determining the chemical structure of these metabolites . This typically involves using analytical techniques such as mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy frontiersin.orgjubilantbiosys.com. These methods provide data on the mass, fragmentation pattern, and structural arrangement of the metabolites, allowing scientists to propose and confirm their chemical identities frontiersin.org. While specific details on the structural elucidation of this compound metabolites in animal systems were not extensively detailed in the search results, the general principles of metabolite identification involve comparing chromatographic and spectral data to known standards or using fragmentation patterns to infer structures frontiersin.org. Studies on other compounds demonstrate that techniques like LC-MS combined with HRMS are powerful for characterizing metabolites, even those present at low concentrations researchgate.netijpras.comresearchgate.net.

Metabolic Pathways and Enzymes Involved in this compound Biotransformation

Metabolic pathways are series of enzyme-catalyzed reactions that transform compounds within an organism medchemexpress.com. Enzymes play a central role in the biotransformation of xenobiotics like this compound medchemexpress.com. These pathways can involve various reactions, such as oxidation, reduction, hydrolysis, and conjugation ru.nl. Identifying the specific enzymes and pathways involved in this compound metabolism helps to understand how the compound is processed and the factors that might influence its metabolic rate, such as species differences or the presence of inhibitors or inducers mdpi.com. While the search results mention that this compound interferes with metabolic pathways crucial for Eimeria species smolecule.com, detailed information on the specific host metabolic pathways and enzymes responsible for this compound's biotransformation in animal systems was not provided. General metabolic processes in animals involve a wide range of enzymes, including cytochrome P450 enzymes, transferases, and hydrolases, which are involved in Phase I and Phase II metabolism ru.nl.

Pharmacokinetic Profiling in Target Species (e.g., Avian Models)

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and eliminated by an organism ijpras.com. Studying the pharmacokinetic profile of this compound in target species, such as chickens, is essential for determining appropriate dosing regimens and withdrawal periods to ensure efficacy and minimize residues in edible tissues researchgate.netresearchgate.net.

Absorption and Distribution Kinetics

Absorption refers to the process by which a drug enters the bloodstream, while distribution describes its movement from the blood to various tissues and organs nih.gov. In avian species, factors like the structure of the digestive system, including the proventriculus and gizzard, can influence drug absorption nih.gov. The lipophilicity of a compound also affects its distribution nih.govtu.edu.iq. While specific absorption and distribution kinetics for this compound in avian models were not detailed in the provided search results, studies on other drugs in birds highlight the importance of factors like gastrointestinal transit time and the presence of the crop in influencing absorption nih.gov. Drug distribution is influenced by physicochemical properties and blood flow to different tissues nih.gov.

Elimination Pathways and Excretion

Elimination is the removal of the parent drug and its metabolites from the body, primarily through excretion or further metabolism veteriankey.com. Excretion pathways include the kidneys (urine) and the liver (bile, leading to fecal excretion) veteriankey.com. For some compounds, enterohepatic recycling, where substances are secreted in bile and then reabsorbed from the intestine, can also occur google.az. Studies on other veterinary drugs indicate that excretion can occur predominantly via feces or urine, with the liver and kidneys playing significant roles veteriankey.com. While specific data on this compound's elimination and excretion pathways in avian species were not found in the immediate search results, research on drug residues in avian muscle tissue and eggs indicates that analytical methods are in place to detect compounds like this compound, suggesting its presence and eventual elimination from these tissues researchgate.net.

Advanced Analytical Methodologies for Aprinocid Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis and Metabolite Profiling

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents an evolution of traditional LC-MS, offering enhanced chromatographic resolution, speed, and sensitivity. This makes it particularly well-suited for trace analysis – the detection and quantification of substances present at very low concentrations – and metabolite profiling.

UHPLC-MS/MS methods have been developed and validated for the determination of coccidiostats, including Aprinocid, in various animal tissues and milk. wikipedia.orguni-freiburg.de These methods often involve simple sample preparation procedures, such as solvent extraction, followed by analysis using UHPLC-MS/MS in multiple reaction monitoring (MRM) mode. wikipedia.org The use of rapid polarity switching in UHPLC-MS/MS allows for the analysis of both positively and negatively charged ions from a single injection, improving sample throughput. wikipedia.org

UHPLC-MS/MS offers advantages such as low reagent consumption, shorter detection times, and high recovery and precision compared to traditional HPLC-MS/MS for the analysis of certain coccidiostats. wikipedia.org While UHPLC-MS/MS is highly quantitative, methods focusing solely on monitoring the precursor ion may not be sufficient for full confirmation. wikipedia.org

Research findings demonstrate the capability of UHPLC-MS/MS for the sensitive detection of this compound residues. For instance, in bovine milk, a method achieved a CCα (Decision Limit) of 1.1 µg/kg for this compound. wikipedia.org In muscle tissue, a method for 17 anticoccidial drugs and ractopamine (B1197949) reported a CCα of 2.25 μg kg⁻¹ for this compound. uni-freiburg.de

The application of LC-MS, including UHPLC-MS/MS, is also relevant for metabolite profiling, which involves identifying and quantifying metabolites in biological samples. LC-MS enables multiplex quantification of numerous metabolites in a single run with high sensitivity and selectivity. Although specific details on this compound metabolite profiling via UHPLC-MS/MS were not extensively detailed in the search results, the general applicability of this technique to metabolite studies of small molecules in complex matrices is well-established.

Here is a table summarizing some quantitative data for this compound analysis using UHPLC-MS/MS:

| Matrix | Method | Analyte | CCα (Decision Limit) | Citation |

| Bovine Milk | UHPLC-MS/MS | This compound | 1.1 µg/kg | wikipedia.org |

| Muscle Tissue | LC-MS/MS and LC-QToF-MS | This compound | 2.25 μg kg⁻¹ | uni-freiburg.de |

High-Resolution Mass Spectrometry for Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural characterization of chemical compounds, providing accurate mass measurements that allow for the determination of elemental composition. Coupled with tandem mass spectrometry (MS/MS), HRMS enables detailed structural elucidation by analyzing the fragmentation patterns of ionized molecules.

HRMS is extensively used for the analysis of molecular structures of unknown compounds. It allows for the accurate measurement of molecular weights of intact molecular ions, facilitating the assignment of molecular formulas with high confidence. The application of tandem MS breaks down molecular ions into fragment ions, providing key information for structural characterization. This approach is valuable for small molecules.

While the search results did not provide specific examples of HRMS being used for the de novo structural characterization of this compound itself, the technique's utility in identifying and characterizing novel compounds and confirming the structure of known substances is well-documented. HRMS, often coupled with chromatographic separation, is a powerful method for obtaining structural information and can differentiate between compounds with very similar masses.

Spectroscopic and Nuclear Magnetic Resonance (NMR) Techniques

Spectroscopic and Nuclear Magnetic Resonance (NMR) techniques provide valuable information about the structure, purity, and quantity of chemical compounds.

NMR for Purity Assessment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a widely used technique in organic chemistry for determining the structure of molecules. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of atoms within a molecule.

NMR, particularly quantitative NMR (qNMR), is also employed for purity analysis. In 1H NMR, the integration of peak areas is proportional to the number of protons giving rise to those signals, which can provide an indication of the purity of a compound. If the integration values match the expected number of protons for the target compound without significant signals from impurities, it suggests high purity. While 1H NMR can give an idea of purity, C-13 NMR is considered better for this purpose in some regards.

Quantitative NMR allows for the direct determination of analyte purity by comparing the signal of the analyte to that of a standard of known purity. This can be an alternative or complementary method to techniques like mass balance.

NMR is also fundamental for structural confirmation. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (both 1D and 2D NMR), chemists can confirm the proposed structure of a synthesized or isolated compound. Although specific NMR data or studies on this compound were not detailed in the provided search results, the application of NMR for purity assessment and structural confirmation is a standard practice in chemical analysis and would be applicable to this compound research.

UV-Vis Spectroscopy in Analytical Method Development

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum by a sample. This technique is valuable in analytical method development, particularly for compounds that have chromophores (groups that absorb UV or visible light).

UV-Vis spectroscopy can be used to determine the identity, strength, quality, or purity of compounds. By measuring the absorbance spectrum, researchers can identify characteristic wavelengths of absorption (like 273 nm mentioned in the context of a spectrophotometric assay for lysed material) and develop quantitative methods based on Beer-Lambert Law.

Method development using UV-Vis spectroscopy involves optimizing parameters such as solvent, wavelength of maximum absorbance, and concentration range to ensure linearity, accuracy, precision, and specificity. While UV-Vis may not be as specific as MS or NMR, it is often a simple, rapid, and cost-effective technique for routine analysis and can be used in the initial stages of analytical method development or for certain types of assays.

Chromatographic Separations for this compound and its Analogues

Chromatographic separation techniques are essential for isolating and purifying this compound from complex matrices and for separating it from potential analogues or impurities before detection and analysis by techniques like MS or NMR.

Liquid chromatography (LC), including HPLC and UHPLC, is the most widely applied chromatographic tool for separating a broad range of compounds, including polar and nonpolar metabolites. Different stationary phases (e.g., reversed-phase, hydrophilic interaction chromatography (HILIC)) and mobile phases are used depending on the physicochemical properties of the analytes.

Chromatographic separation reduces sample complexity and minimizes matrix effects, which can interfere with detection by techniques like MS. It allows for the separation of compounds with similar properties, including structural analogues, which is crucial for accurate identification and quantification.

For the analysis of coccidiostats, including this compound, LC is commonly coupled with MS/MS. nih.gov Sample preparation procedures often involve extraction steps followed by chromatographic separation on columns like C18 columns before LC-MS/MS analysis. The optimization of chromatographic conditions, such as mobile phase composition and flow rate, is critical for achieving adequate separation of the target compound from other components in the sample.

While specific details on the chromatographic separation of this compound from its analogues were not extensively provided in the search results, the general principles and techniques of liquid chromatography are fundamental to its analysis and the analysis of related compounds. The ability to effectively separate this compound from impurities and analogues is a prerequisite for obtaining accurate and reliable results from subsequent spectroscopic or mass spectrometric analysis.

High Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of an HPLC method for this compound would involve selecting appropriate chromatographic conditions, such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of buffer solutions and organic solvents like acetonitrile), flow rate, and detection wavelength, to achieve optimal separation and sensitivity for this compound. scielo.brnih.govfarmaciajournal.comresearchgate.net Once the method is developed, it undergoes a rigorous validation process. scielo.brnih.govfarmaciajournal.comresearchgate.net

Method validation confirms that the analytical procedure is suitable for its intended use. Key validation parameters include specificity, which ensures the method can accurately measure the analyte in the presence of other components in the sample matrix; linearity, which establishes the proportional relationship between the analyte concentration and the instrument response over a defined range; precision, which assesses the variability of results obtained from multiple measurements; and accuracy, which measures how close the experimental results are to the true value. researchgate.netwjarr.comscielo.brfarmaciajournal.com LOD and LOQ are determined to define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netwjarr.comfarmaciajournal.com

Thin Layer Chromatography (TLC) in Research Applications

Thin Layer Chromatography (TLC) is another chromatographic technique used in research applications, offering simplicity, speed, sensitivity, specificity, and stability. scielo.brresearchgate.netscielo.br TLC can be employed for qualitative analysis, such as identifying compounds present in a mixture or monitoring the progress of a reaction. researchgate.net In research, TLC can be used for screening purposes, including the identification of specific compounds in various matrices. scielo.brscielo.brnih.gov

For example, a TLC method was developed and applied for the identification of homoisoflavanones in plant extracts, demonstrating its utility in quality control and germplasm resource evaluation. scielo.brscielo.br The method involved selecting appropriate stationary and mobile phases to achieve separation and using UV detection at specific wavelengths. scielo.br TLC can also be used for semi-quantitative analysis by comparing the spot intensity of the sample to that of standards. While the provided search results did not detail specific applications of TLC for this compound research, the general principles and applications of TLC in identifying and separating compounds are relevant. scielo.brresearchgate.netscielo.brnih.gov

Validation and Inter-Laboratory Comparison of Analytical Methods

Validation of analytical methods is a critical process to ensure the quality, reliability, and consistency of analytical results. researchgate.netwjarr.com It is required by most regulations and quality standards impacting laboratories. researchgate.netwjarr.com Inter-laboratory comparison (ILC), also known as proficiency testing or collaborative method validation studies, is a crucial aspect of method validation and laboratory accreditation. european-accreditation.orgeuropa.eubenchmark-intl.comiaea.org ILCs are organized to assess the performance of laboratories and to determine if an analytical method performs well and is fit for its intended purpose. europa.eubenchmark-intl.com

Accuracy, Precision, and Limits of Detection/Quantification

Accuracy, precision, LOD, and LOQ are fundamental parameters evaluated during analytical method validation. researchgate.netwjarr.comfarmaciajournal.comresearchgate.net Accuracy refers to the closeness of a measured value to the true value. researchgate.netdemarcheiso17025.com Precision describes the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. researchgate.netwjarr.com Precision can be assessed at different levels, including repeatability (within-run precision) and intermediate precision (within-laboratory variations over time or with different analysts/equipment). researchgate.netwjarr.com

LOD is the minimum concentration of an analyte that can be reliably detected, while LOQ is the minimum concentration that can be reliably quantified with acceptable accuracy and precision. researchgate.netwjarr.comdemarcheiso17025.com These limits are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. researchgate.netdemarcheiso17025.com Validated methods for analyzing various compounds in different matrices have reported specific ranges for accuracy (e.g., mean recoveries between 80% and 116%) and precision (e.g., relative standard deviations ≤ 7.8%), as well as specific LOD and LOQ values depending on the analyte and matrix. researchgate.net

Table 1: Typical Analytical Method Validation Parameters and Performance Criteria

| Parameter | Definition | Typical Performance Criteria (Examples) |

| Accuracy | Closeness of measurement to the true value. | Mean recovery within 80-120% or 98-102% researchgate.net |

| Precision (Repeatability) | Variability under the same operating conditions over a short time. | RSD or %RSD ≤ a specified limit (e.g., ≤ 7.8%) researchgate.net |

| Precision (Intermediate Precision) | Variability within a laboratory over time or with different analysts/equipment. | Results not burdened by systematic error |

| Limit of Detection (LOD) | Lowest concentration detectable. | Based on signal-to-noise ratio or standard deviation researchgate.netdemarcheiso17025.com |

| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Lowest spiking level with acceptable accuracy and precision europa.eu |

Application in Research Matrices

Validated analytical methods are applied to determine the concentration of analytes in various research matrices. researchgate.netibacon.comthermofisher.com A matrix refers to the components of a sample other than the analyte of interest. thermofisher.com The complexity of the matrix can significantly impact method performance, and therefore, method validation often includes evaluating matrix effects and demonstrating the method's suitability for the specific matrices encountered in research. researchgate.netibacon.comthermofisher.com

Research matrices can include biological samples (e.g., animal tissues, fluids), environmental samples (e.g., water, soil), and formulated products. researchgate.netibacon.comedulll.gr Validating a method for application in research matrices involves demonstrating its accuracy and precision in the presence of matrix components. ibacon.comthermofisher.com Techniques such as matrix spiking, where a known amount of analyte is added to the matrix, are used to assess recovery and evaluate matrix effects. ibacon.comthermofisher.com Successful application of validated methods in diverse matrices is essential for obtaining reliable data in this compound research. researchgate.net

Environmental Fate and Transport Research of Aprinocid

Degradation and Transformation Studies in Environmental Compartments

Degradation and transformation processes break down chemical substances into smaller molecules, influencing their persistence and potential impact on ecosystems chemsafetypro.com. Half-lives (DT50) are commonly used measures to quantify the stability and persistence of a chemical in the environment chemsafetypro.com.

Aerobic and Anaerobic Biodegradation in Soil and Water-Sediment Systems

Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi chemsafetypro.com. This process can occur in various environmental matrices, including surface water, sediment, and soil chemsafetypro.com. Biodegradation can proceed under aerobic conditions (in the presence of oxygen) or anaerobic conditions (in the absence of oxygen) . Aerobic biodegradation typically involves the breakdown of organic pollutants by microorganisms that use oxygen for metabolism . Anaerobic digestion, on the other hand, occurs in environments where oxygen is depleted, such as in wastewater treatment plant digester tanks or anoxic sediments erasm.org. While aerobic biodegradation is often the primary pathway for the degradation of many organic substances in the environment, anaerobic biodegradation can play a significant role in specific compartments erasm.orgresearchgate.net.

Research indicates that biodegradation is a predominant fate process for some organic compounds in aerobic aquatic (water/sediment) environments and soil researchgate.net. Anaerobic degradation can also be important for certain substances under specific conditions researchgate.net. Simulation tests are employed to assess the rate and extent of biodegradation in laboratory systems designed to mimic environmental compartments chemsafetypro.com.

Abiotic Degradation Processes (Hydrolysis, Photolysis)

Abiotic degradation refers to the breakdown of chemical substances by non-biological means, primarily including hydrolysis and photolysis chemsafetypro.comup.pt. Hydrolysis in water is a process often dependent on pH and can provide an estimate of how long a chemical substance may persist in an aqueous environment chemsafetypro.comscielo.br. Photolysis involves the degradation of a compound through exposure to light, particularly in the ultraviolet range, which can break chemical bonds up.ptmdpi.com. Direct photolysis occurs when the chemical substance absorbs solar radiation directly, leading to changes in its chemical structure scielo.br. Indirect photolysis can also occur, mediated by sensitizing substances in the environment scielo.br. The susceptibility of a compound to photolysis is influenced by its ability to absorb light up.pt.

Mineralization Kinetics in Diverse Environmental Matrices

Mineralization is the complete breakdown of an organic substance into inorganic compounds, such as carbon dioxide and water, often as a result of biodegradation . Understanding mineralization kinetics involves determining the rates at which this complete breakdown occurs in different environmental matrices nih.gov. Kinetic models can be established to represent the degradation and mineralization efficiencies of substances nih.gov. Factors such as temperature, retention time, and the presence of oxidants can influence mineralization rates nih.gov.

Environmental Mobility and Distribution Investigations

The mobility and distribution of a chemical in the environment determine where it is likely to be found and its potential to reach sensitive compartments like groundwater csic.eswa.gov. These processes are influenced by the chemical's properties and the characteristics of the environmental matrix wa.gov.

Adsorption-Desorption Characteristics in Various Soil Types

Adsorption and desorption are crucial processes that govern the partitioning of a chemical between the solid phase (soil particles) and the liquid phase (soil water) csic.esresearchgate.net. Adsorption is the process by which a chemical binds to soil particles, while desorption is the release of the chemical from the soil particles back into the solution csic.es. These processes significantly influence a chemical's mobility and bioavailability in soil csic.esresearchgate.net. The adsorption-desorption behavior of a chemical is affected by its physicochemical properties, the properties of the soil (including organic carbon content, clay content, texture, and pH), and environmental conditions csic.esresearchgate.net. Studies on adsorption-desorption use methods like batch equilibrium to determine the extent to which a chemical sorbs onto different soil types oecd.orgoecd.org. The reversibility of adsorption-desorption can vary, and incomplete reversibility can lead to the stabilization of the chemical in less available forms csic.es. The presence of organic matter in soil can significantly influence adsorption, with increased adsorption observed in soils treated with organic matter like fulvic and humic acids rsc.org. Conversely, organic matter present in the liquid phase can reduce adsorption onto solid surfaces, potentially increasing transport rsc.org.

While specific detailed data tables for Aprinocid's environmental fate parameters were not extensively found in the provided search results, the general principles and methodologies for studying these processes in soil and water-sediment systems, as well as for assessing leaching potential and adsorption-desorption characteristics, are well-documented chemsafetypro.comcsic.eserasm.orgresearchgate.netwa.govresearchgate.netoecd.orgoecd.orgrsc.orgconcawe.eu.

Potential for Transport to Surface Waters

The potential for a chemical compound like this compound to be transported to surface waters is influenced by various factors, including its physical and chemical properties, the method of application, soil type, topography, and climatic conditions such as precipitation and evaporation rates cdc.govitrcweb.orgepa.gov. Surface water runoff is a known mechanism by which contaminants can migrate from their source areas itrcweb.org. The solubility and mobility of a compound in soil are key determinants of its likelihood to be leached into groundwater or transported via surface runoff into rivers, lakes, and other surface water bodies.

Bioaccumulation Studies in Non-Target Ecological Receptors

Bioaccumulation refers to the process by which organisms accumulate substances at a rate greater than they can excrete them, leading to an increased concentration of the substance within their tissues over time gy4es.org. This process can occur through various exposure routes, including air, water, soil, and food ecetoc.org. Assessing the bioaccumulation potential of a compound in non-target ecological receptors is a critical part of environmental risk assessment, as accumulated substances can potentially cause toxic effects or be transferred through the food chain gy4es.orgecetoc.orgnih.gov.

Assessment in Aquatic Organisms and Ecosystems

Assessment of bioaccumulation in aquatic organisms and ecosystems specifically examines the uptake, distribution, and potential effects of a substance in organisms living in water, such as fish, invertebrates, and aquatic plants itrcweb.orgecetoc.orgnih.govbiotech-asia.orgmdpi.com. Bioconcentration, a related term, refers specifically to the accumulation of a substance in an organism due to direct exposure from water ecetoc.org. Studies in aquatic environments investigate how compounds are absorbed by organisms (e.g., via gills, skin, or ingestion of contaminated food), how they are distributed within tissues, and their rate of elimination nih.govmdpi.com. The potential for biomagnification, the increasing concentration of a substance at successively higher levels in a food chain, is also a key consideration in aquatic ecosystem assessments ecetoc.org. While the principles of bioaccumulation in aquatic organisms are well-established and applied to various contaminants like heavy metals and other chemicals, specific data regarding the bioaccumulation of this compound in aquatic organisms were not found in the provided search results gy4es.orgnih.govbiotech-asia.orgmdpi.com.

Methodologies for Environmental Monitoring and Risk Assessment Research

Environmental monitoring and risk assessment research involve a range of methodologies to identify, analyze, and evaluate the potential threats posed by chemical substances to the environment and its inhabitants epa.govapba.esyoutube.comeuropa.euresearchgate.netufz.dencbionetwork.org. Environmental monitoring utilizes tools and techniques to measure the presence and concentration of contaminants in various environmental media, such as water, soil, and air apba.esresearchgate.netncbionetwork.org. This can involve both real-time monitoring and sample collection and analysis apba.es. Monitoring of residues of veterinary drugs, including coccidiostats, in environmental samples and food products is a relevant practice researchgate.netresearchgate.net.

Environmental risk assessment is a scientific process that typically involves several stages: hazard identification, hazard characterization, exposure assessment, and risk characterization youtube.comeuropa.eu. This process aims to evaluate the likelihood and severity of potential adverse effects on non-target organisms, ecosystems, and biodiversity europa.eu.

Development of Predictive Environmental Models

Predictive environmental models are simplified representations of complex environmental systems, often expressed in mathematical or statistical terms, developed to gain insights into the behavior of contaminants and forecast potential outcomes epa.govamazon.comeolss.net. These models can be used to simulate the fate and transport of substances in different environmental compartments, estimate their concentrations over time, and evaluate the potential for exposure epa.govepa.govstaphyt.com. Model development involves defining the system, formulating governing equations, and parameterizing the model based on available data epa.gov. Models play a role in evaluating algorithms and input data used in environmental fate assessments epa.gov.

Field Dissipation Studies and Kinetic Endpoint Derivation

Field dissipation studies, particularly terrestrial field dissipation (TFD) studies, are conducted under realistic environmental conditions to assess how a substance behaves in the field after application epa.govstaphyt.comeuropa.euoecd.org. These studies provide valuable data on the rate at which the parent compound dissipates from the soil surface layer and the formation and decline of transformation products epa.govstaphyt.com. They help to validate or challenge the results obtained from laboratory studies europa.eu.

Key kinetic endpoints derived from field dissipation studies include the time required for 50% and 90% dissipation of the substance (DisT50 and DisT90, respectively) staphyt.com. These endpoints are crucial for assessing the persistence of the substance in the environment and are used in subsequent environmental risk assessments and modeling to predict concentrations in soil, groundwater, and surface water staphyt.com. Studies are typically conducted across a range of representative soil types and conditions, following standardized guidelines from organizations such as OECD, EFSA, and NAFTA epa.govstaphyt.comeuropa.euoecd.org. Statistical analysis of the collected data is performed to determine the best-fit degradation kinetics using various models (e.g., SFO, FOMC, DFOP) staphyt.com.

Q & A

Q. What experimental protocols are recommended for assessing Aprinocid’s efficacy in in vitro models?

To evaluate this compound’s efficacy, researchers should design experiments with clear controls, replicate treatments across cell lines, and standardize dosage ranges (e.g., 1–100 µM) based on prior preclinical data. Include viability assays (e.g., MTT), apoptosis markers, and time-course analyses. Ensure protocols align with reproducibility standards by detailing equipment, reagents, and statistical methods (e.g., ANOVA for dose-response curves) .

Q. How should researchers determine the optimal dosage range for this compound in pharmacokinetic studies?

Start with dose-escalation studies in animal models, measuring plasma concentration-time profiles. Use LC-MS/MS for quantification and apply non-compartmental analysis to calculate parameters like AUC and half-life. Cross-validate results with in vitro metabolic stability assays (e.g., liver microsomes) to refine dosing .

Q. What are the best practices for conducting a literature review on this compound’s known biological targets?

Systematically search databases (PubMed, Scopus) using keywords like “this compound AND (mechanism OR targets).” Apply inclusion/exclusion criteria to filter studies by model system (e.g., mammalian vs. bacterial). Organize findings into a comparative table highlighting conflicting results (e.g., differential effects on kinase pathways) and gaps (e.g., unexplored tissue specificity) .

Q. How can researchers ensure data reproducibility when testing this compound’s antimicrobial activity?

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. For non-normal distributions, apply nonparametric tests (e.g., Kruskal-Wallis). Report confidence intervals and p-values, and use software like GraphPad Prism for visualization .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved across studies?

Conduct comparative meta-analyses to identify methodological variations (e.g., cell type, assay sensitivity). Validate key findings using orthogonal techniques (e.g., CRISPR knockouts of suspected targets). Address contradictions by replicating experiments under standardized conditions and publishing negative results .

Q. What integrative approaches are recommended to elucidate this compound’s multi-target effects?

Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map pathway interactions. Use bioinformatics tools (STRING, KEGG) for network analysis and prioritize hub targets (e.g., kinases with high centrality scores). Validate hypotheses via siRNA silencing or chemical inhibition .

Q. How can the FINER criteria guide the formulation of hypothesis-driven studies on this compound?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:

Q. What methodologies address batch-to-batch variability in this compound synthesis for in vivo studies?

Characterize compound purity via HPLC (>98%) and NMR. Include batch numbers in metadata and test biological activity across batches. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust for variability in exposure-response relationships .

Q. How should researchers design studies to explore this compound’s off-target effects in complex biological systems?

Employ high-throughput screening (e.g., kinase profiling panels) and chemoproteomics. Use machine learning to predict off-target interactions based on structural similarity. Validate findings in ex vivo models (e.g., patient-derived organoids) to contextualize clinical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.